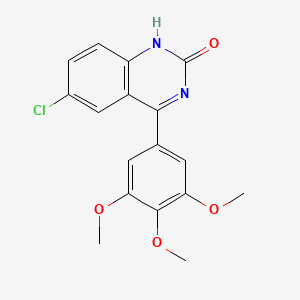

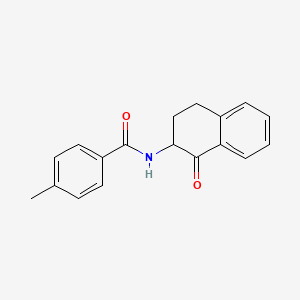

6-chloro-4-(3,4,5-trimethoxyphenyl)quinazolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "6-chloro-4-(3,4,5-trimethoxyphenyl)quinazolin-2(1H)-one" is a quinazoline derivative, which is a class of compounds known for their diverse biological activities, including antitumor properties. Although the specific compound is not directly mentioned in the provided papers, the papers discuss related quinazoline derivatives with chloro and methoxy groups, which can provide insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves cyclization and etherification reactions. For instance, the synthesis of various 4-(3-chlorophenylamino)-6-methoxy quinazoline compounds was achieved from N'-(5-(3-chloropropoxy)-2-cyano-4-methoxyphenyl)-N,N-dimethylformamidine by cyclization, followed by etherification, with yields ranging from 51.3% to 87.4% . These methods could potentially be adapted for the synthesis of "6-chloro-4-(3,4,5-trimethoxyphenyl)quinazolin-2(1H)-one" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis . These techniques help in confirming the presence of functional groups, the overall molecular framework, and the purity of the synthesized compounds.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including modifications under the action of nucleophilic and non-nucleophilic bases. For example, 6-chloro-(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones were shown to react with bases like morpholine and diisopropylethylamine (DIPEA) to yield products of substitution, elimination, or both . These reactions are influenced by the reaction conditions and the nature of the substituents on the quinazoline ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of chloro and methoxy groups can affect these properties by altering the compound's polarity and intermolecular interactions. The spectral characteristics, such as IR, NMR, and MS data, provide additional information on the electronic environment of the atoms within the molecule, which is crucial for understanding its reactivity and interactions with biological targets .

Aplicaciones Científicas De Investigación

Antitumor Activity

Quinazoline derivatives exhibit promising antitumor properties. For example, N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride showed significant anticancer activities against various cell lines, indicating its potential as an anticancer agent due to its antiproliferation activity and inhibition of ERK1/2 activation (Huang et al., 2012). Additionally, novel quinazolin-4-one derivatives have demonstrated remarkable activity against CNS SNB-75 Cancer cell lines, showcasing the framework's potential in antitumor agent discovery (Noolvi & Patel, 2013).

Antimicrobial Activity

Quinazolinone peptide derivatives have been synthesized and evaluated for their antimicrobial potential, revealing moderate to significant activity against both Gram-positive and Gram-negative bacteria. The potency of some compounds was comparable to the standard drug ciprofloxacin, highlighting the potential of quinazolinone derivatives as antimicrobial agents (Kapoor et al., 2017).

Antioxidant and Cytotoxic Activities

New polyphenolic derivatives of quinazolin-4(3H)-one have been developed, showing significant antioxidant activity and cytotoxicity against cancerous cell lines. These compounds displayed higher cytotoxicity against cancer cells and high compatibility with normal cells, indicating their potential as therapeutic agents with antioxidant properties (Pele et al., 2022).

Antihistaminic Agents

Novel 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4-(3H)-ones have been synthesized and tested for their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. These findings suggest the potential of quinazolin-4(3H)-one derivatives as new classes of H1-antihistaminic agents (Alagarsamy & Parthiban, 2012).

Propiedades

IUPAC Name |

6-chloro-4-(3,4,5-trimethoxyphenyl)-1H-quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4/c1-22-13-6-9(7-14(23-2)16(13)24-3)15-11-8-10(18)4-5-12(11)19-17(21)20-15/h4-8H,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZSBPGHMAALPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC(=O)NC3=C2C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-4-(3,4,5-trimethoxyphenyl)quinazolin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[4-(4-fluorophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2532612.png)

![3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532615.png)

![N-(4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2532616.png)

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2532622.png)

![9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2532624.png)

![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2532625.png)

![4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2532634.png)